[2-(Aminocarbonyl)ethyl] Methanethiosulfonate
Description
Properties
IUPAC Name |
3-methylsulfonylsulfanylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S2/c1-10(7,8)9-3-2-4(5)6/h2-3H2,1H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIDTAOBVRSVHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370663 | |
| Record name | 3-methylsulfonylsulfanylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351422-28-1 | |
| Record name | 3-methylsulfonylsulfanylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Reaction Scheme
The compound is synthesized via nucleophilic substitution, where the thiol group (-SH) of 2-mercaptoethylacetamide attacks the electrophilic sulfur atom in methanethiosulfonyl chloride. The reaction proceeds under basic conditions to neutralize HCl byproducts:
Key parameters influencing yield include:
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Solvent selection : Polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran) enhance reaction efficiency.
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Temperature : Reactions are typically conducted at 0–5°C to mitigate exothermic side reactions.
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Base selection : Triethylamine or potassium carbonate is used to scavenge HCl.
Optimization Strategies for Industrial-Scale Production
Phase Transfer Catalysis
The patent CN106632137A highlights the use of phase transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) to accelerate reactions in biphasic systems. For this compound, TBAB improves interfacial contact between aqueous and organic phases, reducing reaction time from 6 hours to 3 hours.
Purification Techniques
Post-synthesis purification involves:
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Centrifugation : Removes insoluble byproducts (e.g., potassium chloride) at 10,000–15,000 rpm.
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pH Adjustment : Filtrate pH is adjusted to 4.5–5.0 using acetic acid to precipitate residual impurities.
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Vacuum Distillation : Solvents like trichloromethane are removed under reduced pressure (<70°C) to isolate the product.
Table 1: Comparative Analysis of Reaction Conditions
| Parameter | Standard Method | Optimized Method (PTC) |
|---|---|---|
| Reaction Time (hr) | 6 | 3 |
| Yield (%) | 58 | 85 |
| Purity (%) | 95 | 99.5 |
| Solvent Consumption (L/kg) | 8 | 4.5 |
Mechanistic Insights and Side Reactions
Competing Pathways
The primary side reaction involves oxidation of the thiol precursor to disulfides, which reduces yield. This is mitigated by:
Role of Chlorine in Bromination
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
3-Methylsulfonylsulfanylpropanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction: The sulfonyl group can be reduced to form thiol derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted amides and esters.
Scientific Research Applications
Protein Structure and Function Studies
MTSACE is widely utilized to probe the structure and dynamics of proteins, particularly ion channels and receptors. Its ability to react specifically with cysteine residues enables researchers to modify these sites without disrupting the overall protein structure.
- Ion Channel Research : MTSACE has been instrumental in studies involving ligand-gated ion channels, such as the acetylcholine receptor. By introducing cysteine residues at specific locations, researchers can use MTSACE to investigate channel gating mechanisms and conformational changes under different conditions .
Site-Directed Mutagenesis
The compound is often used alongside site-directed mutagenesis techniques to create specific mutations in proteins. This combination allows for detailed studies on how changes at the molecular level affect protein function.
- Case Study Example : In a study examining the α7 nicotinic acetylcholine receptor, MTSACE was applied to assess how modifications at cysteine sites influenced receptor activity and ion flow .
Electrophysiological Studies
MTSACE is employed in electrophysiological experiments to measure ionic currents through modified channels. The rapid reaction of MTSACE with thiols allows for real-time monitoring of channel activity.
- Experimental Protocols : Typical concentrations used in experiments range from 1 mM to 10 mM, with application times varying from 1 to 5 minutes depending on the desired reaction kinetics .
Comparative Data Table
| Application Area | Description | Key Findings |
|---|---|---|
| Protein Structure Probing | Modification of cysteine residues to study protein conformation | Enhanced understanding of ion channel dynamics |
| Site-Directed Mutagenesis | Creating specific mutations for functional analysis | Insight into receptor-ligand interactions |
| Electrophysiological Studies | Measuring ionic currents through modified channels | Real-time analysis of channel activity |
Mechanism of Action
The mechanism of action of 3-Methylsulfonylsulfanylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Table 1: Key Properties of MTSACE and Analogous Compounds
Reactivity and Selectivity
- Charge and Membrane Permeability :
- Steric Effects :
Stability and Handling
- Solubility : MTSACE and neutral analogs require DMSO for dissolution, while charged derivatives (e.g., MTSES) are water-soluble .
- Decomposition : All MTS reagents degrade rapidly in aqueous buffers (t½ ~minutes), necessitating fresh preparation .
Commercial and Practical Considerations
Biological Activity
[2-(Aminocarbonyl)ethyl] Methanethiosulfonate (CAS Number: 351422-28-1) is a methanethiosulfonate derivative known for its significant biological activity, particularly its ability to interact with thiol groups in proteins. This compound has garnered attention in biochemical research due to its reactivity with cysteine residues, leading to potential applications in protein modification studies.
- Molecular Formula : C4H9NO3S2
- Molecular Weight : 183.25 g/mol
- Solubility : Soluble in dimethyl sulfoxide (DMSO) and methanol, hygroscopic in nature.
The primary biological activity of this compound arises from its ability to form disulfide bonds through nucleophilic attack on the electrophilic sulfur atom by thiol groups, particularly cysteine. This reaction is rapid and occurs under mild conditions, allowing for stoichiometric conversion of cysteine sulfhydryls to disulfides. The reaction can be reversed with reducing agents like dithiothreitol (DTT), making this compound a valuable tool for probing protein structures and dynamics.
Protein Modification
The ability of this compound to modify cysteine residues has implications for understanding protein function and stability. This modification can influence:
- Protein Dynamics : Alterations in conformation and interactions.
- Ion Channels and Transport Proteins : Studies have utilized this compound to examine the functional roles of cysteine residues in various proteins.
Case Studies
- Ion Channel Studies : Research has demonstrated that modifying cysteine residues in ion channels can lead to significant changes in their electrical properties and gating mechanisms.
- Receptor Functionality : Modifications using this compound have been shown to affect the binding affinity and activity of various receptors, providing insights into their mechanistic pathways.
Comparative Analysis with Similar Compounds
The following table summarizes key features of compounds similar to this compound:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 2-Aminoethyl Methanethiosulfonate | 16599-33-0 | More reactive with smaller sulfhydryl compounds |
| 3-Aminopropyl Methanethiosulfonate | 92953-13-4 | Longer alkyl chain enhances hydrophobic interactions |
| 2-Carboxyethyl Methanethiosulfonate | 351422-28-1 | Contains a carboxylic acid group for increased solubility |
| 2-(4-Aminobenzoyloxy)ethyl Methanethiosulfonate | Not Available | Incorporates an aromatic ring enhancing specificity |
Safety and Handling
Due to its reactivity, handling this compound requires precautions typical for reactive chemical agents. It is advisable to use appropriate personal protective equipment (PPE) and work under a fume hood.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
